tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate: is a spirocyclic compound with a unique structure that includes a spiro junction between a six-membered azaspiro ring and a four-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This often involves the use of a base to deprotonate a precursor molecule, followed by intramolecular nucleophilic attack to form the spiro junction.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through esterification reactions. This typically involves the reaction of the spirocyclic core with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions. This may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl ester group. Common reagents include nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted spirocyclic compounds
Scientific Research Applications
tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents. Its unique spirocyclic structure can impart desirable pharmacokinetic properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for further chemical modifications.
Biological Studies: The compound can be used in studies to understand the interactions of spirocyclic compounds with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity for these targets. The hydroxyl and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity.
Comparison with Similar Compounds
tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate: Similar structure but lacks the methyl group, which may affect its reactivity and binding properties.
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic ring, which can impart different chemical properties.
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which can provide distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3-methyl-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-9-10(15)7-13(9)5-6-14(8-13)11(16)17-12(2,3)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
GRGUTZRHELOISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC12CCN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.